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Abstract
3-Bromo-benzamidine, typically handled as its more stable hydrochloride salt, stands as a

pivotal intermediate for researchers, synthetic chemists, and drug development professionals.

Its molecular architecture is deceptively simple, yet it offers a powerful duality of function. The

bromine atom serves as a versatile synthetic handle for sophisticated palladium-catalyzed

cross-coupling reactions, enabling the construction of complex molecular scaffolds.

Concurrently, the benzamidine moiety is a well-established pharmacophore, recognized for its

ability to mimic protonated arginine and interact with key biological targets, most notably serine

proteases. This technical guide provides an in-depth exploration of 3-Bromo-benzamidine's

synthesis, reactivity, and strategic applications, grounded in mechanistic principles and field-

proven protocols.

Physicochemical & Spectroscopic Profile
3-Bromo-benzamidine is most commonly supplied and used as its hydrochloride salt to

enhance stability and aqueous solubility.[1]
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Property Value Source(s)

Chemical Name
3-Bromobenzamidine

hydrochloride
[1][2]

Synonyms

3-

Bromobenzenecarboximidamid

e hydrochloride

[2]

CAS Number 16796-52-4 [1][2][3][4]

Molecular Formula C₇H₇BrN₂ · HCl [1]

Molecular Weight 235.51 g/mol [1][2][4]

Appearance White to off-white solid [1]

Melting Point 129-131 °C [2]

Purity ≥95% (HPLC) [1]

Storage Conditions Store at 0-8°C [1]

Expected Spectroscopic Signature
Full characterization is essential for verifying the integrity of this intermediate. Below are the

expected spectroscopic features, which serve as a self-validating system for identity and purity

confirmation.

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum would exhibit distinct

signals for the aromatic protons, typically in the range of 7.5-8.0 ppm. The splitting pattern

(doublets, triplets, and a singlet-like peak) would be characteristic of a 1,3-disubstituted

benzene ring. The protons of the amidinium group (-C(NH₂)₂⁺) would likely appear as a

broad singlet further downfield (around 9.0-9.5 ppm) due to proton exchange and the

deshielding effect of the positive charge.

¹³C NMR (Carbon NMR): The spectrum would show six distinct signals for the aromatic

carbons. The carbon atom bonded to the bromine (C-Br) would appear around 120-125 ppm.

The carbon of the amidinium group (C=N) is a key indicator and would be significantly

downfield, typically in the 160-170 ppm range.
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IR (Infrared) Spectroscopy: Key vibrational bands would confirm the functional groups.

Strong N-H stretching bands would be visible in the 3100-3400 cm⁻¹ region. A strong C=N

stretching vibration for the amidinium group would be expected around 1650-1680 cm⁻¹.

Aromatic C-H stretches would appear just above 3000 cm⁻¹, and C-C ring stretching peaks

would be seen in the 1450-1600 cm⁻¹ region. The C-Br stretch typically appears in the

fingerprint region, below 700 cm⁻¹.

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the base peak

would correspond to the protonated molecule [M+H]⁺ of the free base (C₇H₇BrN₂), showing a

characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis of 3-Bromo-benzamidine Hydrochloride
The most reliable and widely adopted method for preparing benzamidines from their

corresponding nitriles is the Pinner reaction.[5][6] This two-step process first involves the

formation of an intermediate Pinner salt (an alkyl imidate hydrochloride) from the nitrile,

followed by aminolysis to yield the target amidine hydrochloride.[7][8][9]

Synthetic Workflow
The logical pathway begins with the readily available 3-Bromobenzonitrile.[10][11][12]
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Pinner Reaction Synthesis

3-Bromobenzonitrile

Pinner Salt Intermediate
(Ethyl 3-bromobenzimidate HCl)

  Step 1: HCl (g), Anhydrous EtOH
  (Imidate Formation)  

3-Bromobenzamidine HCl

  Step 2: NH₃ or NH₄Cl
  (Aminolysis)  

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-Bromo-benzamidine HCl.

Experimental Protocol: Pinner Reaction
Causality: This protocol relies on anhydrous conditions for the first step to prevent the Pinner

salt intermediate from hydrolyzing to an ester.[6] The use of gaseous HCl is critical for forming

the reactive nitrilium ion which is then trapped by the alcohol.[7]

Materials:

3-Bromobenzonitrile (1.0 equiv)

Anhydrous Ethanol (EtOH, ~5-10 volumes)

Anhydrous Diethyl Ether

Hydrogen Chloride (gas)
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Ammonia (gas) or Ammonium Chloride (1.5 equiv)

Procedure:

Pinner Salt Formation:

Dissolve 3-Bromobenzonitrile in anhydrous ethanol in an oven-dried, three-neck flask

equipped with a magnetic stirrer, a gas inlet tube, and a drying tube outlet.

Cool the solution to 0°C in an ice bath.

Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic;

maintain the temperature below 10°C.

Continue the HCl addition until the solution is saturated. Seal the flask and stir at 0-5°C for

12-24 hours. The Pinner salt will precipitate as a white solid.

Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under

vacuum to yield the ethyl 3-bromobenzimidate hydrochloride intermediate.

Aminolysis to Amidine:

Suspend the dried Pinner salt in anhydrous ethanol.

Cool the suspension to 0°C and bubble ammonia gas through it until the solution is basic,

or add ammonium chloride and stir at room temperature for 24-48 hours.

Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate.

Upon completion, concentrate the reaction mixture under reduced pressure.

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to

afford pure 3-Bromo-benzamidine hydrochloride.

Core Application: Palladium-Catalyzed Cross-
Coupling
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The true synthetic power of 3-Bromo-benzamidine is unlocked through palladium-catalyzed

cross-coupling reactions, where the C-Br bond is selectively transformed into new C-C or C-N

bonds. This allows for the modular construction of highly functionalized molecules.

The Catalytic Engine
The Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N bonds) reactions, while

distinct, operate on a similar catalytic cycle involving a Pd(0)/Pd(II) couple.[13][14]

Pd(0)L₂

Oxidative
Addition

L₂Pd(II)(Ar)(X) Ar-Br

Transmetalation
(Suzuki)

or
Amine Coordination/

Deprotonation
(Buchwald)

L₂Pd(II)(Ar)(Nu)

 R-B(OH)₂
 or R₂NH

Reductive
Elimination Ar-Nu Product

Click to download full resolution via product page

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Building Bi-aryl Scaffolds
This reaction is a cornerstone for creating C(sp²)-C(sp²) bonds by coupling an aryl halide with

an organoboron reagent.[15][16]

Expertise & Causality: The choice of base is critical. A base like K₂CO₃ or K₃PO₄ is required

to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the

transmetalation step—the transfer of the organic group from boron to palladium.[16][17] A

biphasic solvent system (e.g., Toluene/Water) is often employed to dissolve both the organic-

soluble catalyst/substrate and the water-soluble inorganic base.[18]

Representative Protocol: Suzuki-Miyaura Coupling Materials:
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3-Bromo-benzamidine hydrochloride (1.0 equiv)

Arylboronic acid (1.2 equiv)

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

Potassium Carbonate (K₂CO₃) (3.0 equiv)

Toluene and Water (4:1 mixture, degassed)

Procedure:

To an oven-dried Schlenk flask, add 3-Bromo-benzamidine hydrochloride, the arylboronic

acid, and K₂CO₃.

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is a self-

validating step to prevent oxidation and deactivation of the Pd(0) catalyst.

Add the Pd(PPh₃)₄ catalyst under a positive pressure of argon.

Add the degassed toluene/water solvent mixture via syringe.

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.

Monitor the reaction progress by LC-MS.

Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Forging C-N Bonds
This reaction is the premier method for coupling aryl halides with amines.[13][19][20]

Expertise & Causality: This reaction requires a strong, non-nucleophilic base (e.g., NaOt-Bu)

and specialized, bulky phosphine ligands (e.g., XPhos, RuPhos).[21] The bulky ligand
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promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is

highly reactive in the initial oxidative addition step. The strong base is necessary to

deprotonate the amine, either before or after coordination to the palladium center, to

generate the palladium-amido complex that precedes the final bond-forming reductive

elimination step.[21]

Role in Medicinal Chemistry: The Serine Protease
Inhibitor
The benzamidine functional group is a privileged scaffold in medicinal chemistry.[22] It is a

potent pharmacophore that acts as a bioisostere for the guanidinium group of arginine. This

allows it to bind competitively to the S1 specificity pocket of trypsin-like serine proteases, which

have a conserved aspartate residue at the bottom of this pocket.[23]

Trustworthiness: The interaction is a classic example of charge-charge recognition. The

negatively charged carboxylate of the aspartate residue forms a strong salt bridge with the

positively charged amidinium ion, anchoring the inhibitor in the active site.[24] 3-Bromo-
benzamidine serves as a foundational fragment for building more complex and selective

inhibitors.[1][25]

Serine Protease S1 Pocket

Aspartate 189
(COO⁻)

Benzamidine Moiety
(-C(NH₂)₂⁺)

  Salt Bridge
(Key Binding Interaction)

Click to download full resolution via product page

Caption: Interaction of the benzamidine group in a serine protease active site.
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Case Study: Synthesis of Dabigatran Precursors
Dabigatran (Pradaxa®) is a potent, direct inhibitor of thrombin, a critical serine protease in the

coagulation cascade.[26][27] While the final drug is a complex molecule, its synthesis relies on

key intermediates that feature an amidine group. Several patented synthetic routes utilize

precursors derived from cyano- or amidino-phenyl building blocks.[28][29][30] For example, a

key step often involves coupling a benzimidazole core with a 4-aminobenzamidine derivative.

3-Bromo-benzamidine serves as a versatile starting point to build such substituted

aminobenzamidines via Buchwald-Hartwig amination followed by reduction of a strategically

placed nitro group, or via Suzuki coupling to introduce other functionalities.

Safety and Handling
As a responsible scientist, proper handling is paramount. 3-Bromo-benzamidine hydrochloride

is an irritant.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[2]

Precautionary Measures:

P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area

(fume hood).[2]

P280: Wear protective gloves, protective clothing, and eye/face protection.[2]

P302+P352: IF ON SKIN: Wash with plenty of water and soap.[2]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[2]

Conclusion
3-Bromo-benzamidine is far more than a simple chemical intermediate; it is a strategic tool for

molecular construction. Its dual-functionality provides chemists with a reliable platform for both

skeletal elaboration via cross-coupling and biological targeting through its potent benzamidine

pharmacophore. From the rational design of serine protease inhibitors to the modular synthesis
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of complex APIs, 3-Bromo-benzamidine continues to be an indispensable building block in the

advancement of organic synthesis and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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